molecular formula C9H18ClNO3 B2718209 (2S)-2-Amino-3-cyclohexyloxypropanoic acid;hydrochloride CAS No. 2260917-75-5

(2S)-2-Amino-3-cyclohexyloxypropanoic acid;hydrochloride

Cat. No. B2718209
CAS RN: 2260917-75-5
M. Wt: 223.7
InChI Key: MFJUJMOKRIYKCV-QRPNPIFTSA-N
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Description

“(2S)-2-Amino-3-cyclohexyloxypropanoic acid;hydrochloride” is a compound consisting of an amino acid with a cyclohexyl group and a hydroxy group attached to the carbon chain, and it is in its hydrochloride form . The “2S” denotes the stereochemistry of the amino acid, indicating that it is in the L- or left-handed form, which is the form most commonly found in nature and used in biological systems.


Synthesis Analysis

While specific synthesis methods for this compound are not available, amino acids are typically synthesized through methods such as the Strecker synthesis or through enzymatic processes . The addition of the cyclohexyl and hydroxy groups would likely occur through additional reactions. The hydrochloride form could be achieved by reacting the final compound with hydrochloric acid .


Molecular Structure Analysis

The molecular structure of this compound would consist of a central carbon atom (the alpha carbon) bonded to a carboxyl group (-COOH), an amino group (-NH2), a hydrogen atom, and a side chain. The side chain in this case would be a -CH2-O-cyclohexyl group .


Chemical Reactions Analysis

Amino acids can participate in a variety of chemical reactions. They can form peptides and proteins through peptide bond formation, a reaction that occurs between the amino group of one amino acid and the carboxyl group of another . The hydrochloride form of the amino acid may influence its reactivity and solubility .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, amino acids are solid at room temperature, and their melting points, solubility, and other properties can vary widely .

Scientific Research Applications

Nonlinear Optical Single Crystals

(a): Growth and Characterization: Semi-organic single crystals of O-Cyclohexyl-L-serine hydrochloride (LGHCl) have been grown using the slow solvent evaporation method. The formation of LGHCl crystals is confirmed through Powder X-ray diffraction (PXRD) and FT-IR analysis . These crystals exhibit nonlinear optical properties.

(b): Optoelectronic and Photonic Devices: LGHCl crystals are promising for optoelectronic and photonic applications. Their wide transparency range, high damage threshold, and high thermal stability make them suitable for frequency doubling and device fabrication .

©: Second Harmonic Generation (SHG): LGHCl demonstrates efficient second harmonic generation (SHG) conversion. The Kurtz–Perry powder technique precisely determines its SHG efficiency .

(d): Dielectric Behavior and Photoconductivity: The photoconductive sensitivity and temperature-dependent dielectric behavior (313–343 K) of LGHCl single crystals have been studied .

(e): Theoretical Investigations: Density functional theory (DFT) simulations reveal that LGHCl is thermodynamically and optically stable. Its hyperpolarizability is comparable to other molecules in its class .

Chelation Therapy and Heavy Metal Detoxification

O-Cyclohexyl-L-serine hydrochloride has an affinity for thiol groups. This property suggests potential applications in chelation therapy, specifically for removing heavy metals from the body.

Cysteine Biosynthesis

O-Acetyl-L-serine hydrochloride, a precursor to cysteine, is used as a substrate for identifying and characterizing O-acetyl-L-serine (thiol)lyase enzymes involved in cysteine biosynthesis .

Nerve Agent Research

O-Cyclohexyl-L-serine hydrochloride is relevant in the study of nerve agents. It reacts with the serine hydrolase AChE by phosphonylating the active site serine, highlighting its importance in toxicology research .

Safety And Hazards

The safety and hazards of this compound would depend on its specific properties. In general, handling of amino acids requires standard laboratory safety procedures. The hydrochloride form of the compound may be corrosive and could cause burns or eye damage .

properties

IUPAC Name

(2S)-2-amino-3-cyclohexyloxypropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c10-8(9(11)12)6-13-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJUJMOKRIYKCV-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)OC[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Amino-3-cyclohexyloxypropanoic acid;hydrochloride

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